

# Theviridoside molecular weight 404.4 g/mol

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## Compound of Interest

Compound Name: *Theviridoside*

Cat. No.: *B113994*

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## Theviridoside: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Theviridoside**, a natural iridoid glucoside, has garnered attention within the scientific community for its potential biological activities. With a molecular weight of approximately 404.4 g/mol, this compound is primarily found in plant species such as the "suicide tree" (*Cerbera odollam*).<sup>[1]</sup> This technical guide provides a comprehensive overview of the current state of knowledge on **Theviridoside**, including its physicochemical properties, known biological effects, and potential mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

### Physicochemical Properties

A clear understanding of the fundamental physicochemical properties of **Theviridoside** is essential for its study and potential application. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>17</sub> H <sub>24</sub> O <sub>11</sub>	[1][2]
Molecular Weight	404.37 g/mol	[1]
Exact Mass	404.13186158 Da	[2]
CAS Number	23407-76-3	[2]
Appearance	Powder	
Solubility	Soluble in DMSO	
Storage	Store at -20°C	

## Biological Activities

### Cytotoxicity

Preliminary research has indicated that **Theviridoside** possesses cytotoxic properties. A key study evaluated the cytotoxic effects of **Theviridoside** and its semi-synthetic derivatives against a panel of five human cancer cell lines.

Cell Line	Cancer Type	Result
SKBR3	Breast Cancer	Not specified for Theviridoside
HeLa	Cervical Cancer	Not specified for Theviridoside
A375	Skin Cancer	Moderate cytotoxicity observed for a derivative
HepG2	Liver Cancer	Not specified for Theviridoside
HCT-116	Colon Cancer	Moderate cytotoxicity observed for a derivative

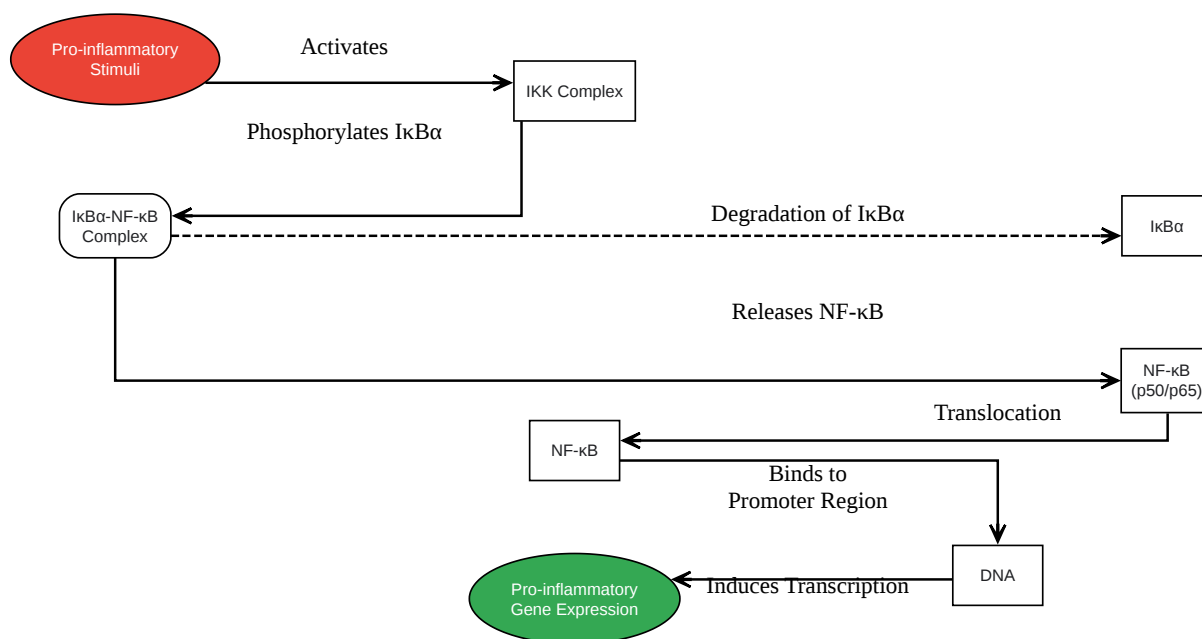
While this study provides initial evidence for the cytotoxic potential of the **Theviridoside** scaffold, it is important to note that specific IC<sub>50</sub> values for the parent compound were not reported. Further research is required to quantify the cytotoxic efficacy of **Theviridoside** itself and to elucidate its mechanism of action against various cancer cell types.

## Potential Mechanisms of Action & Signaling Pathways

While direct experimental evidence for the specific signaling pathways modulated by **Theviridoside** is currently limited, the known biological activities of the broader class of iridoid glycosides—namely anti-inflammatory and antioxidant effects—suggest several potential molecular targets. The following sections describe key signaling pathways that are frequently implicated in these processes and may represent avenues for future investigation into **Theviridoside**'s mechanism of action.

### Anti-inflammatory Activity: NF- $\kappa$ B Signaling Pathway

The Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway is a central regulator of inflammation. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF- $\kappa$ B into the nucleus, where it induces the expression of genes encoding inflammatory cytokines, chemokines, and adhesion molecules. Many natural compounds exert their anti-inflammatory effects by inhibiting this pathway.

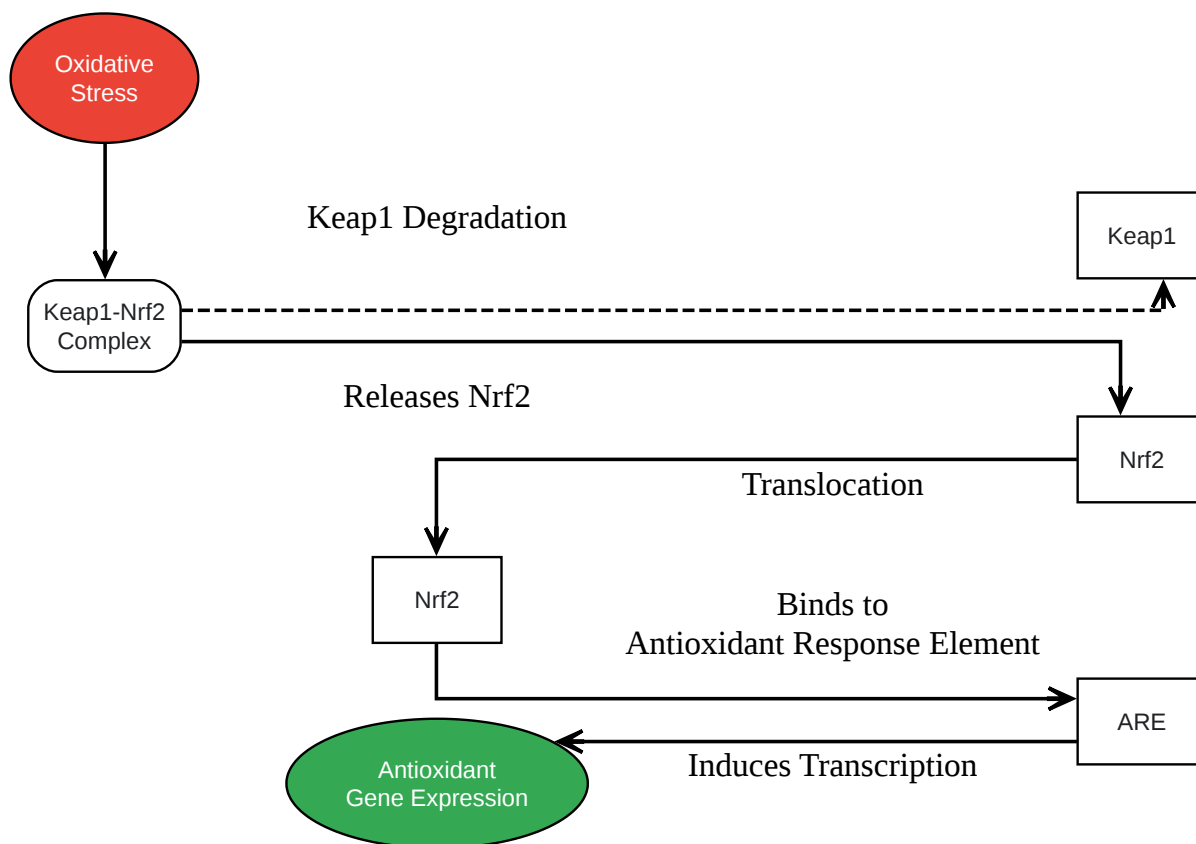


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NF-κB Signaling Pathway in Inflammation.

## Antioxidant Activity: Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm and targeted for degradation. In response to oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes.

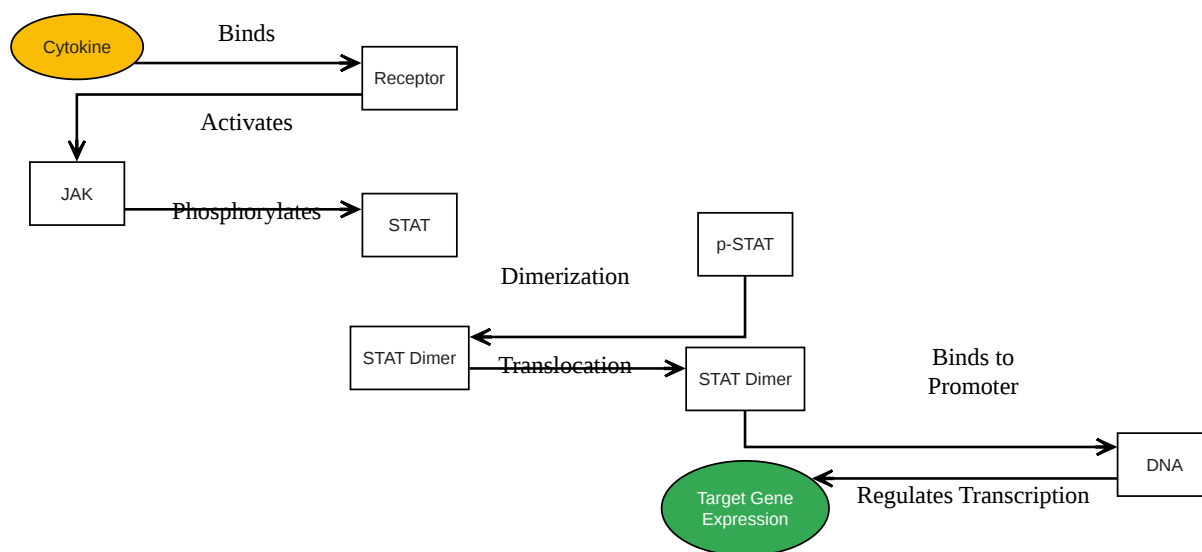


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Nrf2 Signaling Pathway in Oxidative Stress Response.

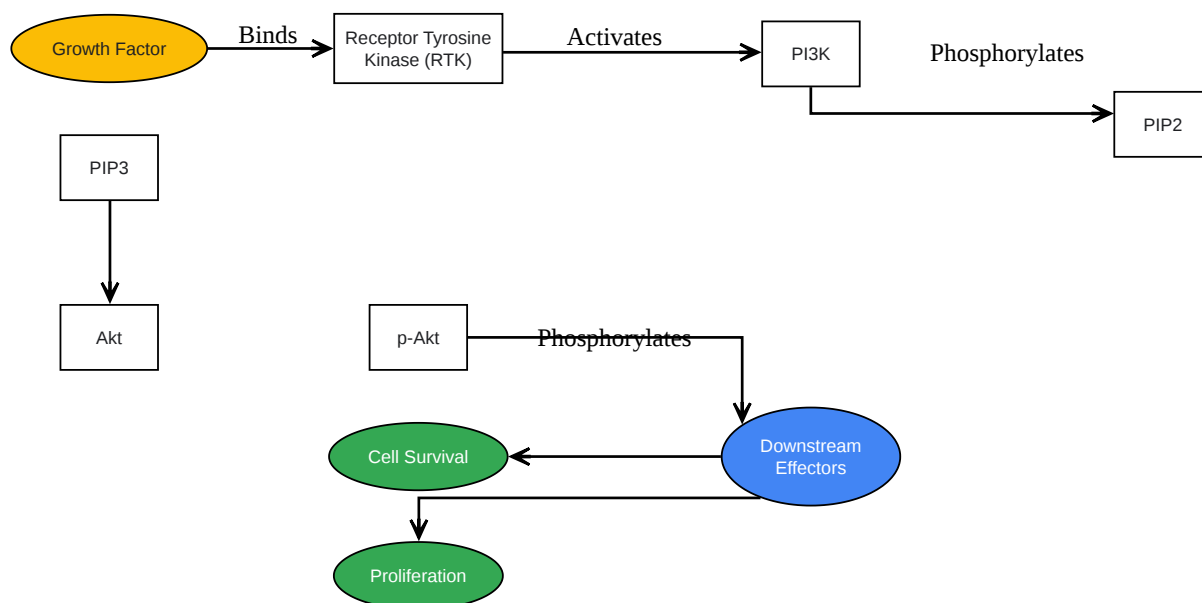
## Cell Proliferation and Survival: JAK/STAT and PI3K/Akt Pathways

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) and the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways are critical for regulating cellular processes such as proliferation, survival, and differentiation. Dysregulation of these pathways is often implicated in cancer. Natural compounds that can modulate these pathways are of significant interest in drug discovery.



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### JAK/STAT Signaling Pathway.



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PI3K/Akt Signaling Pathway.

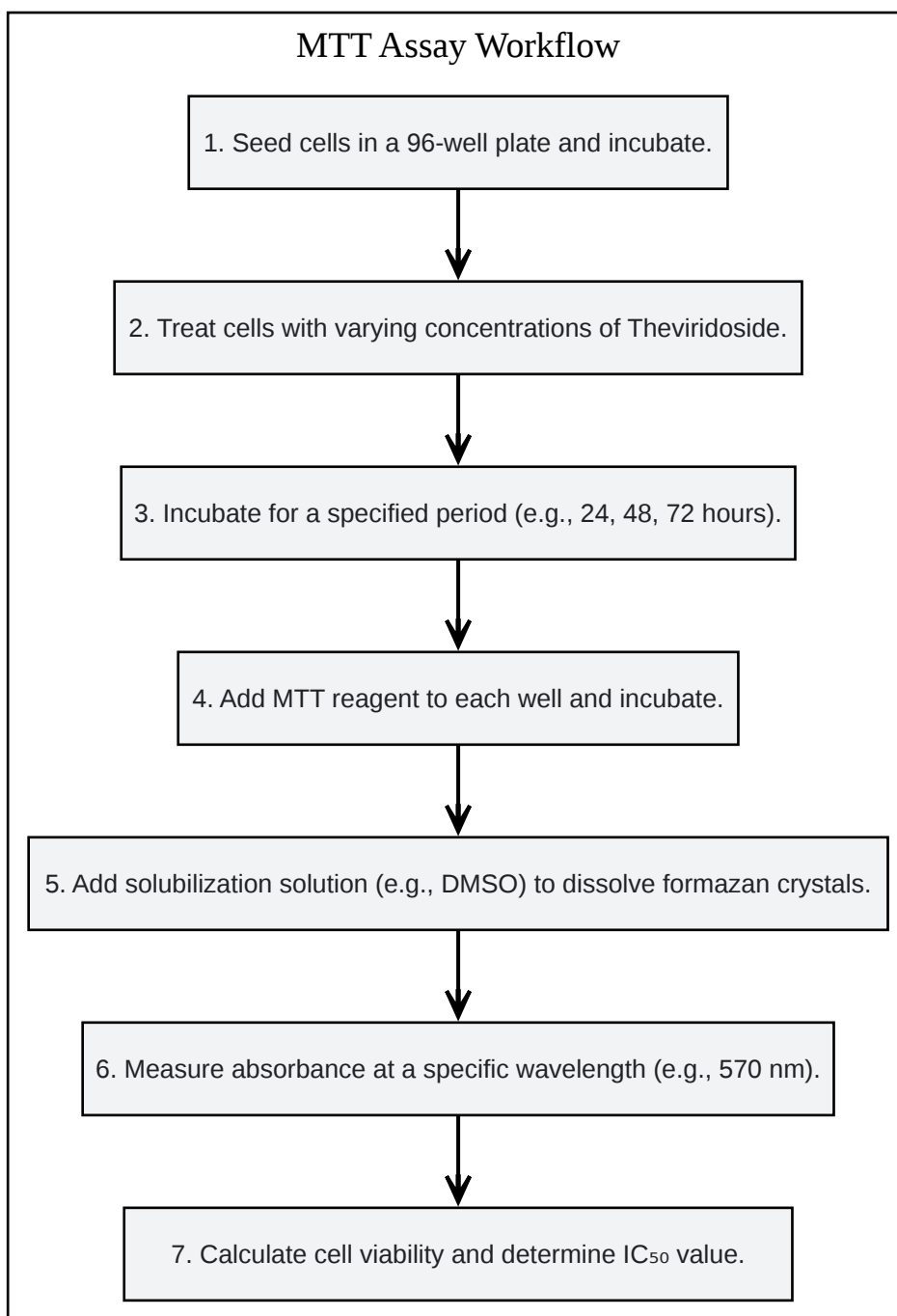
## Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological activities of novel compounds. The following sections provide generalized methodologies for key in vitro assays relevant to the potential activities of **Theviridoside**.

### Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow:



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### MTT Assay Experimental Workflow.

Methodology:



- **Cell Seeding:** Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Compound Treatment:** Prepare serial dilutions of **Theviridoside** in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
- **Incubation:** Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC<sub>50</sub> value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

## Antioxidant Capacity Assays

Several assays can be employed to determine the antioxidant capacity of a compound. The most common are the DPPH, ABTS, and FRAP assays.

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

- Prepare a stock solution of DPPH in methanol.
- In a 96-well plate, add various concentrations of **Theviridoside** to the DPPH solution.

- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at approximately 517 nm.
- A decrease in absorbance indicates radical scavenging activity. Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

#### ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

- Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate.
- Dilute the ABTS•+ solution with ethanol or water to a specific absorbance at 734 nm.
- Add various concentrations of **Theviridoside** to the ABTS•+ solution.
- After a set incubation time, measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and determine the IC<sub>50</sub> value.

#### FRAP (Ferric Reducing Antioxidant Power) Assay:

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe<sup>3+</sup>-TPTZ) complex to the ferrous (Fe<sup>2+</sup>) form, which has an intense blue color.

- Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl<sub>3</sub>·6H<sub>2</sub>O solution.
- Add the FRAP reagent to various concentrations of **Theviridoside**.
- Incubate the mixture at 37°C.
- Measure the absorbance at 593 nm.

- The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox.

## Conclusion and Future Directions

**Theviridoside** is an intriguing natural product with demonstrated cytotoxic potential in preliminary studies. While direct evidence for its anti-inflammatory and antioxidant activities, as well as its specific molecular targets, is still lacking, its classification as an iridoid glucoside suggests that these are promising areas for future investigation.

To advance the understanding of **Theviridoside**'s therapeutic potential, future research should focus on:

- Quantitative analysis of cytotoxicity: Determining the IC<sub>50</sub> values of **Theviridoside** against a broader panel of cancer cell lines.
- In-depth mechanistic studies: Investigating the effects of **Theviridoside** on key signaling pathways, such as NF-κB, Nrf2, JAK/STAT, and PI3K/Akt, to elucidate its mechanism of action.
- Evaluation of anti-inflammatory and antioxidant properties: Conducting in vitro and in vivo studies to quantify the anti-inflammatory and antioxidant efficacy of **Theviridoside**.
- Pharmacokinetic and in vivo studies: Assessing the bioavailability, metabolism, and in vivo efficacy of **Theviridoside** in relevant animal models.

A thorough exploration of these areas will be crucial in determining the potential of **Theviridoside** as a lead compound for the development of new therapeutic agents.

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## References

- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from *Castilleja tenuiflora* [mdpi.com]
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